3-(2-methoxyphenyl)-1-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-pyrazole-5-carboxamide
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Description
3-(2-methoxyphenyl)-1-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H19N5O3S and its molecular weight is 397.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact withSerine/threonine-protein kinase Chk1 , which plays a crucial role in cell cycle regulation, DNA repair, and apoptosis.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target protein, potentially altering its function and leading to changes at the cellular level .
Biochemical Pathways
If the compound does indeed target serine/threonine-protein kinase chk1, it could potentially influence pathways related to cell cycle regulation, dna repair, and apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .
Properties
IUPAC Name |
5-(2-methoxyphenyl)-2-methyl-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c1-24-14(10-13(23-24)11-6-3-4-8-15(11)27-2)17(25)22-19-21-12-7-5-9-20-18(26)16(12)28-19/h3-4,6,8,10H,5,7,9H2,1-2H3,(H,20,26)(H,21,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDWCASAHCCJQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2OC)C(=O)NC3=NC4=C(S3)C(=O)NCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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